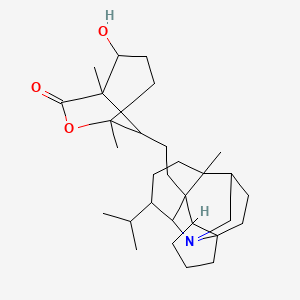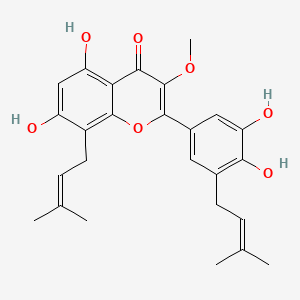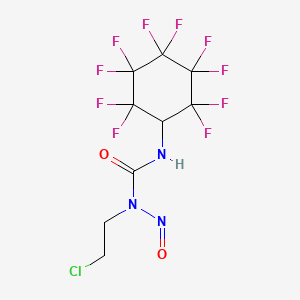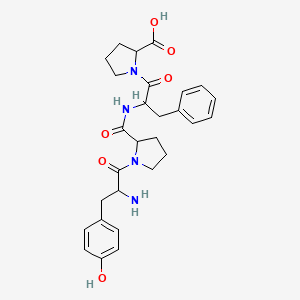
Walphos SL-W005-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Walphos SL-W005-1 is a chelating chiral phosphine ligand commonly used in metal-catalyzed reactions. It is known for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis. The compound is a white solid with good solubility and is often utilized in enantioselective catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Walphos SL-W005-1 is typically synthesized through organic synthesis methods. The process involves the reaction of chiral ketones with phosphorus-containing reagents. One common synthetic route includes the Negishi coupling reaction between ®-1-(N,N-dimethylamino)ethylferrocene and (S)-2-bromoiodoferrocene, resulting in the intermediate (R,Sp,Rp)-5, which is then converted into the final ligand .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
Walphos SL-W005-1 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions where one ligand is replaced by another on a metal center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Polymethylhydrosiloxane and titanium isopropoxide are often used as reducing agents.
Substitution: Typical conditions involve the use of transition metal complexes and appropriate solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various metal complexes, such as [PdCl2(L)] and [RuCl(p-cymene)(L)]PF6, where L represents the this compound ligand .
Scientific Research Applications
Walphos SL-W005-1 has a wide range of scientific research applications:
Biology: The ligand’s ability to form stable complexes with metals makes it useful in studying metalloenzymes and their functions.
Medicine: this compound is employed in the synthesis of pharmaceutical intermediates, particularly in the production of chiral drugs.
Mechanism of Action
Walphos SL-W005-1 exerts its effects by forming stable complexes with transition metals. The ligand coordinates to the metal center through its phosphorus atoms, creating a chiral environment that facilitates enantioselective catalysis. The molecular targets include various transition metals such as rhodium, ruthenium, and iridium, which are commonly used in catalytic hydrogenation reactions .
Comparison with Similar Compounds
Similar Compounds
BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl): A widely used chiral ligand in asymmetric catalysis.
BIFEP (C2-symmetric biferrocene ligand): Known for its use in asymmetric hydrogenations but with moderate enantiomeric excess compared to Walphos SL-W005-1.
TRAP (Transition metal asymmetric phosphine): Performs excellently in asymmetric hydrogenations, similar to this compound.
Uniqueness
This compound stands out due to its high enantiomeric excess in asymmetric hydrogenation reactions and its ability to form stable complexes with a variety of transition metals. Its unique biferrocene backbone provides flexibility and stability, making it a preferred choice in many catalytic applications .
Properties
Molecular Formula |
C52H44F12FeO2P2 |
|---|---|
Molecular Weight |
1046.7 g/mol |
InChI |
InChI=1S/C47H39F12O2P2.C5H5.Fe/c1-25-15-34(16-26(2)42(25)60-6)63(35-17-27(3)43(61-7)28(4)18-35)41-14-9-8-11-40(41)39-13-10-12-38(39)29(5)62(36-21-30(44(48,49)50)19-31(22-36)45(51,52)53)37-23-32(46(54,55)56)20-33(24-37)47(57,58)59;1-2-4-5-3-1;/h8-24,29H,1-7H3;1-5H; |
InChI Key |
LYSMTOMQQHQCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C]3[CH][CH][CH][C]3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B12321316.png)
![10-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12321320.png)
![5-acetamido-2-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12321326.png)
![(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide](/img/structure/B12321337.png)




![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12321374.png)
![[3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol](/img/structure/B12321377.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(114C)methyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12321383.png)
![(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12321391.png)


